2,6-Dimethoxy-4-{[4-(3-methoxybenzyl)piperazin-1-yl]methyl}phenol
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Overview
Description
2,6-DIMETHOXY-4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by its reaction with a methoxyphenyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-DIMETHOXY-4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Shares the dimethoxyphenol moiety but lacks the piperazine and methoxyphenyl groups.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-one: Contains a similar methoxyphenyl group but has a different core structure
Uniqueness
The uniqueness of 2,6-DIMETHOXY-4-({4-[(3-METHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)PHENOL lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H28N2O4 |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,6-dimethoxy-4-[[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol |
InChI |
InChI=1S/C21H28N2O4/c1-25-18-6-4-5-16(11-18)14-22-7-9-23(10-8-22)15-17-12-19(26-2)21(24)20(13-17)27-3/h4-6,11-13,24H,7-10,14-15H2,1-3H3 |
InChI Key |
KMMIKCKBTJCBSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Origin of Product |
United States |
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